molecular formula C11H9N B120327 2-Phenylpyridine CAS No. 1008-89-5

2-Phenylpyridine

Cat. No. B120327
Key on ui cas rn: 1008-89-5
M. Wt: 155.2 g/mol
InChI Key: VQGHOUODWALEFC-UHFFFAOYSA-N
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Patent
US06455720B1

Procedure details

Into a reactor were introduced 0.79 g (5.0 mmol) of 2-bromo-pyridine, 0.73 g (6.0 mmol) of phenylboric acid, 1.38 g (10.0 mmol) of potassium carbonate, 11.2 mg (0.05 mmol) of palladium acetate, 39.1 mg (0.1 mmol) of the 1,1-diphenyl-2-(dicyclohexylphosphine)propene obtained in Example 2, 5.0 ml of water, and 15.0 ml of toluene under a nitrogen atmosphere. The resultant reaction mixture was stirred at 80° C. for 4 hours and then cooled. Thereafter, the solvent was removed under pressure. The concentrate was purified by column clromatography to obtain 0.66 g (85%) of 2-phenylpyridine as the target compound.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
11.2 mg
Type
catalyst
Reaction Step One
Quantity
39.1 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]1(OB(O)O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+].O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C(C2C=CC=CC=2)=C(P(C2CCCCC2)C2CCCCC2)C)C=CC=CC=1.C1(C)C=CC=CC=1>[C:8]1([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
0.73 g
Type
reactant
Smiles
C1(=CC=CC=C1)OB(O)O
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
11.2 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
39.1 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)C(=C(C)P(C1CCCCC1)C1CCCCC1)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was removed under pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by column clromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06455720B1

Procedure details

Into a reactor were introduced 0.79 g (5.0 mmol) of 2-bromo-pyridine, 0.73 g (6.0 mmol) of phenylboric acid, 1.38 g (10.0 mmol) of potassium carbonate, 11.2 mg (0.05 mmol) of palladium acetate, 39.1 mg (0.1 mmol) of the 1,1-diphenyl-2-(dicyclohexylphosphine)propene obtained in Example 2, 5.0 ml of water, and 15.0 ml of toluene under a nitrogen atmosphere. The resultant reaction mixture was stirred at 80° C. for 4 hours and then cooled. Thereafter, the solvent was removed under pressure. The concentrate was purified by column clromatography to obtain 0.66 g (85%) of 2-phenylpyridine as the target compound.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
11.2 mg
Type
catalyst
Reaction Step One
Quantity
39.1 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]1(OB(O)O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+].O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C(C2C=CC=CC=2)=C(P(C2CCCCC2)C2CCCCC2)C)C=CC=CC=1.C1(C)C=CC=CC=1>[C:8]1([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
0.73 g
Type
reactant
Smiles
C1(=CC=CC=C1)OB(O)O
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
11.2 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
39.1 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)C(=C(C)P(C1CCCCC1)C1CCCCC1)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was removed under pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by column clromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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